Elvitegravir
Overview
Description
Elvitegravir is an antiretroviral drug used in combination with other HIV medicines to treat infection caused by the human immunodeficiency virus (HIV). HIV is the virus that causes acquired immune deficiency syndrome (AIDS) . It is an integrase inhibitor used to treat HIV-1 infection . It is also used as a combination drug with Emtricitabine, Tenofovir disoproxil, or Cobicistat to enhance its antiretroviral activity .
Synthesis Analysis
Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques . A water-compatible molecularly imprinted polymer (MIP) was prepared for specific extraction of HIV-1 integrase inhibitor elvitegravir (EVG). It was prepared by a non-covalent free radical polymerization process using methacrylic acid as a monomer and elvitegravir as a template molecule .Molecular Structure Analysis
Elvitegravir and its eleven process-related impurities have been identified and their structural identification study has been carried out with the aid of 1H, 13C NMR, and ESI–LC–MS spectroscopic techniques . The crystal structure of elvitegravir has been studied .Chemical Reactions Analysis
Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes .Scientific Research Applications
Elvitegravir: A Comprehensive Analysis of Scientific Research Applications
HIV-1 Infection Treatment: Elvitegravir is primarily used in combination with other antiretroviral drugs for the treatment of HIV-1 infection in adults who have previously received treatment. It functions as an HIV integrase inhibitor, blocking the virus’s ability to integrate its genetic material into the host cell’s DNA, which is a critical step in the viral replication process .
Antiviral Activity Against HIV Strains: Research has shown that Elvitegravir demonstrates potent antiviral activity not only against laboratory HIV-1 strains but also against HIV-2 strains. This broad-spectrum activity makes it a valuable component in the fight against various forms of the HIV virus .
Drug Development and Characterization: Elvitegravir has been the subject of extensive research to characterize its properties and related impurities, which is crucial for quality control in drug development. Techniques such as NMR and LC–MS spectroscopy have been employed to study its structure and identify process-related impurities .
Pharmacokinetics and Bioassay Development: Studies have been conducted to understand the pharmacokinetics of Elvitegravir, which is essential for determining its dosage and administration frequency. Additionally, bioassays using molecularly imprinted polymers have been developed for the specific extraction and measurement of Elvitegravir, aiding in its analysis and quality assurance .
Clinical Trials and Comparative Studies: Elvitegravir has been evaluated in clinical trials to assess its efficacy compared to other protease inhibitors when combined with optimized background therapy for HIV-1-infected individuals. These studies help establish its place in therapeutic regimens and guide treatment decisions .
Formulation Research: Research into various formulations of Elvitegravir, such as different insert prototypes for disintegration time, residue, leakage, and acceptability, is ongoing. This research aims to optimize delivery methods and improve patient compliance .
Mechanism of Action
Target of Action
Elvitegravir is an antiretroviral agent that primarily targets the HIV-1 integrase . This enzyme is encoded by the HIV-1 virus and is essential for viral replication .
Mode of Action
Elvitegravir acts as an integrase strand transfer inhibitor (INSTI) . The integrase enzyme is responsible for integrating the HIV-1 DNA into the host genome. By inhibiting this enzyme, elvitegravir prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .
Biochemical Pathways
The primary biochemical pathway affected by elvitegravir is the HIV-1 replication cycle . By inhibiting the integrase enzyme, elvitegravir disrupts the integration of the viral DNA into the host genome, a crucial step in the HIV-1 replication cycle . This results in the prevention of the formation of new HIV-1 proviruses, thereby halting the propagation of the viral infection .
Pharmacokinetics
Elvitegravir undergoes primarily oxidative metabolism via CYP3A , and is secondarily glucuronidated via UGT1A1/3 enzymes . The metabolites of elvitegravir are found in the plasma at very low concentrations and display considerably lower anti-HIV activity . Elvitegravir’s metabolism primarily occurs via cytochrome P450 3A4 (CYP3A4) and requires pharmacokinetic boosting to achieve systemic exposures amenable to once-daily dosing .
Result of Action
The molecular effect of elvitegravir’s action is the inhibition of the HIV-1 integrase enzyme, which prevents the integration of HIV-1 DNA into the host genome . On a cellular level, this results in the blocking of the formation of the HIV-1 provirus and the propagation of the viral infection . This effectively halts the replication of the HIV-1 virus within the host cells .
Action Environment
Environmental factors such as the presence of other drugs can influence the action of elvitegravir. For instance, elvitegravir must be used in combination with an HIV protease inhibitor coadministered with ritonavir and another antiretroviral drug . Additionally, substances that induce CYP3A can reduce elvitegravir concentrations in the body, potentially triggering the development of resistant virus strains . Furthermore, decreased levels of plasma albumin, which occur during pregnancy, can enhance the hepatic clearance of elvitegravir, as it binds strongly to plasma albumin .
Safety and Hazards
Elvitegravir is generally well tolerated, with diarrhea and nausea being the most common tolerability issues . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Elvitegravir is now available as a single-agent tablet (Vitekta®) in the EU, where it is indicated for once-daily oral use, in combination with a ritonavir-boosted protease inhibitor (PI) and other antiretrovirals, for the treatment of HIV-1 infection in adults without known mutations associated with resistance to elvitegravir . The main advantage of elvitegravir lies in its potential to be administered as a once-daily, single pill .
properties
IUPAC Name |
6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZYLCPPVHEVSV-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101021650 | |
Record name | Elvitegravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 mcg/mL | |
Record name | Elvitegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection. Elvitegravir does not inhibit human topoisomerases I or II. | |
Record name | Elvitegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Elvitegravir | |
CAS RN |
697761-98-1 | |
Record name | Elvitegravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=697761-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elvitegravir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697761981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elvitegravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09101 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Elvitegravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101021650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ELVITEGRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GDQ854U53 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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